2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through cyclization reactions involving appropriate precursors such as o-benzylaniline derivatives. Common methods include lithiation followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol is reacted with the benzazepine intermediate.
Attachment of the Trifluoromethoxyphenylacetamide Moiety: This step involves the acylation of the benzazepine-sulfanyl intermediate with 4-(trifluoromethoxy)phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzazepine derivatives in various chemical reactions.
Biology
Biologically, benzazepine derivatives are known for their potential therapeutic effects. This compound may be investigated for its activity against certain biological targets, such as enzymes or receptors.
Medicine
In medicine, benzazepine derivatives have been explored for their potential use in treating conditions like cardiovascular diseases, rheumatoid arthritis, and neurological disorders. This compound could be a candidate for drug development in these areas.
Industry
Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzazepine core may interact with binding sites, while the sulfanyl and trifluoromethoxyphenylacetamide groups could enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-benzazepines: These compounds have a similar core structure but differ in the position of the benzene ring attachment.
2-benzazepines: These isomers have the benzene ring attached at different positions on the azepine ring.
3-benzazepines: These compounds share the same core but may have different substituents.
Uniqueness
What sets 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide apart is the combination of the sulfanyl group and the trifluoromethoxyphenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.
Properties
Molecular Formula |
C19H17F3N2O3S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)27-14-8-6-13(7-9-14)23-17(25)11-28-16-10-5-12-3-1-2-4-15(12)24-18(16)26/h1-4,6-9,16H,5,10-11H2,(H,23,25)(H,24,26) |
InChI Key |
YJTPCVIUJVJCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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